molecular formula C21H21Cl2NO B15238199 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride

2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride

Cat. No.: B15238199
M. Wt: 374.3 g/mol
InChI Key: QFSLDQHKGJCXMQ-UHFFFAOYSA-N
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Description

The compound 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol hydrochloride is a chloro-substituted ethanolamine derivative with a diphenylethanol backbone and a methylamino group attached to the 2-chlorophenyl ring.

Properties

Molecular Formula

C21H21Cl2NO

Molecular Weight

374.3 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride

InChI

InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H

InChI Key

QFSLDQHKGJCXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated and reacted with methylamine to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the use of commercially available and safe materials. The process includes the use of Grignard reagents, bromination, and imination reactions, followed by purification steps such as column chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles such as methylamine in an aqueous solution.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxy ketones and imines .

Scientific Research Applications

2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound’s effects are mediated through its binding to the NMDA receptor, leading to inhibition of excitatory neurotransmission .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs identified in the evidence, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Potential Applications Reference Evidence
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride C₉H₁₁Cl₂NO 220.10 958292-66-5 Ethanone backbone, 2-chlorophenyl, methylamino group Intermediate in synthesis
Ketamine Hydrochloride C₁₃H₁₇Cl₂NO 274.19 1867-66-9 Cyclohexanone core, 2-chlorophenyl, methylamino group NMDA receptor antagonist, anesthetic
2-(2-Chlorophenyl)ethanamine Hydrochloride C₈H₁₁Cl₂N 204.09 18970-81-5 Ethylamine backbone, 2-chlorophenyl Agrochemical or pharmaceutical intermediate
Ethylephrine Hydrochloride C₁₀H₁₆ClNO₂ 233.70 943-17-1 Ethanolamine backbone, 3-hydroxyphenyl, ethylamino group Sympathomimetic agent
1,2-Diphenylethanol C₁₄H₁₄O 198.26 Not provided Diphenylethanol core (no halogen or amine) Microbial metabolism studies

Key Differences and Implications

Backbone Variability: The target compound’s diphenylethanol backbone distinguishes it from ketamine (cyclohexanone) and 2-(2-chlorophenyl)ethanamine (ethylamine). The ethanolamine group in ethylephrine and the target compound contrasts with the ethanone group in 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride, which may influence metabolic stability .

Substituent Effects: The 2-chlorophenyl group is shared with ketamine and 2-(2-chlorophenyl)ethanamine. Chlorine’s electron-withdrawing properties enhance binding to hydrophobic pockets in biological targets, as seen in ketamine’s NMDA receptor antagonism . The methylamino group in the target compound and ketamine may modulate receptor affinity compared to ethylamino groups in ethylephrine .

Pharmacological Activity: Ketamine’s cyclohexanone core is critical for NMDA receptor binding, while the target compound’s diphenylethanol structure may favor interactions with adrenergic or dopaminergic receptors, similar to ethylephrine . 1,2-Diphenylethanol () lacks halogenation and amine groups, limiting its bioactivity but making it a candidate for metabolic studies in fungi .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., ketamine, ethylephrine) generally exhibit higher aqueous solubility than free bases. The target compound’s diphenylethanol group may reduce solubility compared to ethanone analogs .
  • Stability : Chlorophenyl groups enhance stability against oxidative degradation, as observed in agrochemicals like propiconazole () .

Biological Activity

2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor, which is crucial in synaptic plasticity and memory function. Its unique structure includes a chlorophenyl group, a methylamino group, and a diphenylethanol backbone, contributing to its pharmacological profile.

  • Molecular Formula : C21H21Cl2NO
  • Molecular Weight : 374.3 g/mol
  • IUPAC Name : 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride
  • Canonical SMILES : C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.Cl

The primary mechanism of action for this compound involves its role as an antagonist of the NMDA receptor. By binding to this receptor, it inhibits excitatory neurotransmission, which can have various effects on neuronal activity and may contribute to its analgesic and anesthetic properties. This interaction is particularly significant in the context of conditions such as neuropathic pain and depression.

Pharmacological Effects

Research has indicated that 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride exhibits several pharmacological effects:

  • Analgesic Properties : The compound has been studied for its pain-relieving effects, potentially making it useful in clinical settings for managing chronic pain.
  • Anesthetic Effects : Similar to ketamine, it may provide anesthetic benefits due to its NMDA receptor antagonism.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect against excitotoxicity in neuronal cells.

Comparative Studies

The compound has been compared with other NMDA antagonists such as ketamine and phencyclidine. Table 1 summarizes these comparisons based on their biological activities:

CompoundNMDA AntagonismAnalgesic ActivityAnesthetic Properties
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochlorideYesModerateYes
KetamineYesHighYes
PhencyclidineYesModerateYes

Case Studies

Several studies have explored the biological activity of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride:

  • Study on Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo controls.
  • Neuroprotection Study : In vitro experiments demonstrated that the compound could reduce neuronal cell death induced by excitotoxic agents, suggesting potential applications in neurodegenerative diseases.

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